molecular formula C11H13N3O2 B2671557 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1017666-40-8

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2671557
CAS No.: 1017666-40-8
M. Wt: 219.244
InChI Key: KRNXOJQIIODTAI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid featuring a 1-methylpyrazole core substituted at position 4 with a carboxylic acid group and at position 5 with a 2,5-dimethylpyrrole moiety. Its molecular formula is C₁₁H₁₃N₃O₂, yielding a molecular weight of 219.25 g/mol (calculated). The CAS registry number is 1017666-40-8 . It is commercially available at 95% purity, priced at $285.00 for 250 mg and $584.00 for 1 g .

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-4-5-8(2)14(7)10-9(11(15)16)6-12-13(10)3/h4-6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNXOJQIIODTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=NN2C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with acyl bromides to form the intermediate, which is then subjected to cyclization with hydrazine derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrrole or pyrazole rings .

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of pyrazole compounds exhibit varying degrees of antifungal activity. For instance, research into 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed that certain derivatives demonstrated higher antifungal efficacy against phytopathogenic fungi compared to established fungicides like boscalid .

Table 1: Antifungal Activity of Pyrazole Derivatives

Compound NameStructure CharacteristicsAntifungal Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amideContains difluoromethyl groupHigh against seven fungi
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acidPyrrole and pyrazole moietiesModerate activity observed

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of key enzymes involved in bacterial resistance mechanisms. Specifically, it has been evaluated as a dual inhibitor of Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR), which are critical targets in antibiotic development . The unique structural features of the compound enhance its binding affinity to these enzymes.

Functionalization of Graphene

In material science, this compound plays a role in the functionalization of graphene layers. This process modifies the solubility parameters of graphene, improving its compatibility with various environments. The functionalization is achieved by heating the compound with graphite at specific temperatures, resulting in a substantial yield of functionalized graphene.

Table 2: Functionalization Parameters

ParameterValue
Temperature130°C - 150°C
Reaction Time3 hours
Yield60% - 90%

Synthesis and Characterization

Research has detailed the synthesis routes for obtaining this compound, focusing on its reactivity and biological properties. The compound's synthesis often involves multi-step reactions starting from readily available pyrrole derivatives and carboxylic acids .

Structure-Activity Relationship Studies

A significant aspect of the research involves understanding the structure-activity relationships (SAR) of this compound and its derivatives. Studies have employed quantitative structure–activity relationship (QSAR) modeling to predict biological activities based on molecular structure variations .

Table 3: QSAR Parameters

DescriptorValue
R² Value0.995
q² Value>0.5

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key metabolic processes in bacteria or cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Carboxylic Acid Isomers

a) 1-Methyl-1H-pyrazole-4-carboxylic Acid (CAS 5952-92-1)
  • Molecular Formula : C₅H₆N₂O₂
  • Molecular Weight : 126.11 g/mol
  • Purity : >98.0% (GC)
  • Price : ¥32,000 for 5 g .
  • Key Difference : Lacks the 2,5-dimethylpyrrole substituent, reducing steric bulk and altering electronic properties. The carboxylic acid at pyrazole position 4 may enhance hydrogen-bonding capacity compared to position 5 isomers.
b) 1-Methyl-1H-pyrazole-5-carboxylic Acid (CAS 16034-46-1)
  • Molecular Formula : C₅H₆N₂O₂
  • Molecular Weight : 126.11 g/mol
  • Purity : >95.0% (HPLC)
  • Price : ¥29,000 for 5 g .
  • Key Difference : Carboxylic acid at pyrazole position 5 instead of 4, which may influence regioselectivity in reactions or binding interactions.

Thiazole-Based Analog

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-methyl-4-thiazolecarbonitrile (CAS 2640143-30-0)
  • Molecular Formula : C₁₁H₁₁N₃S
  • Molecular Weight : 217.29 g/mol .
  • Substitutes carboxylic acid with a nitrile group, altering polarity and reactivity (e.g., nitriles undergo nucleophilic additions, while carboxylic acids participate in acid-base reactions).

Benzoic Acid Derivative

4-Methyl-3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid (CAS 524036-14-4)
  • Molecular Formula: C₁₃H₁₁NO₄
  • Molecular Weight : 245.23 g/mol .
  • Key Differences :
    • Contains a benzoic acid core instead of pyrazole, increasing aromaticity.
    • The pyrrole ring is oxidized to a 2,5-dioxo derivative, enhancing electron-withdrawing effects.

Key Research Findings

  • Positional Isomerism : The 4-carboxy pyrazole isomer (CAS 5952-92-1) has higher purity (>98%) than the 5-carboxy analog (>95%), suggesting synthetic challenges in isolating the latter .
  • Pyrrole Substitution : The 2,5-dimethylpyrrole group in the target compound may enhance lipophilicity compared to the oxidized 2,5-dioxo pyrrole in the benzoic acid derivative (CAS 524036-14-4) .

Biological Activity

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2}. The compound features a pyrazole ring that is substituted with a pyrrole moiety, which is known for its diverse biological properties. The structural representation can be summarized as follows:

Property Details
Molecular Formula C₁₁H₁₃N₃O₂
SMILES CC1=CC=C(N1C2=C(C=NN2C)C(=O)O)C
InChIKey KRNXOJQIIODTAI-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value of 49.85 μM against tumor cells, suggesting that modifications in the pyrazole structure can enhance biological activity .

Immunomodulatory Effects

A study focusing on a derivative of this compound revealed its ability to enhance monoclonal antibody production in cell cultures. The compound not only suppressed cell growth but also increased glucose uptake and ATP levels in recombinant Chinese hamster ovary (rCHO) cells. This suggests a potential application in biopharmaceutical manufacturing where increased antibody yield is desired .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the 2,5-dimethylpyrrole portion of the compound plays a crucial role in its biological activity. Variations in this structural component significantly affect cell-specific productivity and viability in culture systems. For example, the presence of 2,5-dimethylpyrrole was associated with improved productivity without compromising cell viability .

Study on Monoclonal Antibody Production

In a controlled experiment, rCHO cells were cultured under conditions supplemented with this compound. The results demonstrated:

Parameter Control Condition MPPB-Supplemented Condition
Final mAb Concentration (mg/L) 7321098
Cell-Specific Productivity (pg/cell/day) 7.111
Viability (%) 4555

These findings underscore the compound's potential to enhance production efficiency in biotechnological applications.

Q & A

Q. What are the common synthetic routes for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, similar pyrazole-4-carboxylic acid derivatives are prepared using ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines, followed by hydrolysis under basic conditions . Optimization involves adjusting reaction parameters such as temperature (e.g., reflux in ethanol), catalyst selection, and reaction duration. Computational methods like DFT can predict intermediate stability and guide condition refinement .

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

X-ray crystallography provides definitive structural elucidation, as demonstrated for analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid . Complementary techniques include:

  • NMR spectroscopy for proton/carbon environments.
  • FT-IR for functional group identification (e.g., carboxylic acid C=O stretch).
  • Mass spectrometry for molecular weight confirmation. DFT calculations validate experimental data by modeling bond lengths, angles, and electronic properties .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) or methanol are common choices. Stability requires storage in dry, inert conditions (room temperature, sealed containers) to prevent hydrolysis or oxidation . Pre-experiment stability assays (e.g., HPLC monitoring under varying pH/temperature) are recommended.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) models molecular orbitals, electrostatic potentials, and Fukui indices to predict reactive sites. For example, the electron-deficient pyrazole ring may favor nucleophilic substitution, while the pyrrole moiety could participate in π-π stacking interactions . Quantum mechanical reaction path searches (e.g., ICReDD’s methods) optimize synthetic routes and intermediates .

Q. What strategies resolve contradictions in reported biological activities of structurally related pyrazole derivatives?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or compound purity. To address this:

  • Reproduce studies using standardized protocols (e.g., OECD guidelines).
  • Validate purity via HPLC and elemental analysis.
  • Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., methyl vs. phenyl groups) .

Q. How can molecular docking and dynamics studies elucidate mechanisms of enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) predicts binding modes with target enzymes like carbonic anhydrase or cyclooxygenase. For instance, pyrazole derivatives exhibit inhibition via hydrogen bonding with active-site residues (e.g., Thr200 in carbonic anhydrase) . MD simulations assess binding stability under physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Q. What methodologies optimize the synthesis of derivatives for enhanced bioactivity?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity .
  • Hybridization : Combine with pharmacophores like thiazolidinones or isoxazoles to target multiple pathways .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition for rapid library generation .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. XRD bond lengths)?

Cross-validate using complementary techniques. For example, XRD provides precise bond lengths, while DFT-calculated NMR shifts (e.g., B3LYP/6-311++G(d,p)) can resolve signal assignment ambiguities . Statistical tools like mean absolute deviation (MAD) quantify discrepancies.

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Flow Chemistry : Continuous reactors improve yield and reduce side reactions.
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., solvent ratio, catalyst loading) .
  • In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time .

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